molecular formula C17H17N3O2 B2748789 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide CAS No. 2034566-11-3

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide

Cat. No.: B2748789
CAS No.: 2034566-11-3
M. Wt: 295.342
InChI Key: XUGLYYCMFYNMGT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones.

    Coupling of the furan and pyrazole rings: This step often involves the use of a suitable linker, such as an ethyl group, to connect the two rings.

    Formation of the benzamide group: This can be done by reacting the intermediate compound with 3-methylbenzoic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)-3-methylbenzamide: Lacks the pyrazole ring.

    N-(2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide: Lacks the furan ring.

    N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the methyl group on the benzamide ring.

Uniqueness

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is unique due to the presence of both furan and pyrazole rings, which can confer distinct chemical and biological properties. The combination of these rings with the benzamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-5-2-6-14(11-13)17(21)18-12-15(16-7-3-10-22-16)20-9-4-8-19-20/h2-11,15H,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGLYYCMFYNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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